molecular formula C18H17N3O2S B251023 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide

Katalognummer: B251023
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: VPCBTZQPZJOSOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. This compound has been widely used in scientific research to investigate the role of MMPs in various physiological and pathological processes.

Wirkmechanismus

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide inhibits MMP activity by chelating the zinc ion at the active site of the enzyme, thus preventing the cleavage of ECM components. This compound has been shown to be a potent inhibitor of MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-13, and MMP-14.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various physiological and pathological processes. In cancer, this compound has been shown to inhibit tumor growth and metastasis by inhibiting MMP-mediated ECM degradation. In arthritis, this compound has been shown to reduce joint destruction and inflammation by inhibiting MMP-mediated cartilage degradation. In atherosclerosis, this compound has been shown to reduce plaque formation and stabilize existing plaques by inhibiting MMP-mediated degradation of the arterial wall. In wound healing, this compound has been shown to promote healing by inhibiting MMP-mediated degradation of the ECM.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of MMPs, and its mechanism of action is well-characterized. It has been extensively studied in vitro and in vivo, and its effects on various physiological and pathological processes are well-documented. However, this compound has some limitations. It is a hydroxamic acid-based inhibitor, which can cause non-specific inhibition of other metalloproteinases. It can also be cytotoxic at high concentrations, which can limit its use in cell culture experiments.

Zukünftige Richtungen

There are several future directions for the use of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide in scientific research. One direction is the development of more selective MMP inhibitors that can target specific MMP isoforms. Another direction is the investigation of the role of MMPs in other physiological and pathological processes, such as fibrosis, neurodegeneration, and inflammation. Additionally, the use of this compound in combination with other therapeutics, such as chemotherapy and immunotherapy, should be explored to enhance their effectiveness. Finally, the development of new delivery methods for MMP inhibitors, such as nanoparticles and liposomes, should be investigated to improve their efficacy and reduce toxicity.

Synthesemethoden

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide can be synthesized by reacting 2-aminobenzothiazole with butyric anhydride in the presence of a base, followed by reaction with benzoyl chloride in the presence of a base and then with hydroxylamine hydrochloride. The final product is obtained by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide has been extensively used in scientific research to investigate the role of MMPs in various physiological and pathological processes such as cancer, arthritis, atherosclerosis, and wound healing. MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix (ECM) components. ECM degradation is a critical step in tissue remodeling and repair, but aberrant MMP activity has been implicated in various pathological conditions.

Eigenschaften

Molekularformel

C18H17N3O2S

Molekulargewicht

339.4 g/mol

IUPAC-Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C18H17N3O2S/c1-2-6-16(22)21-18-20-14-10-9-13(11-15(14)24-18)19-17(23)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,23)(H,20,21,22)

InChI-Schlüssel

VPCBTZQPZJOSOY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3

Kanonische SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.